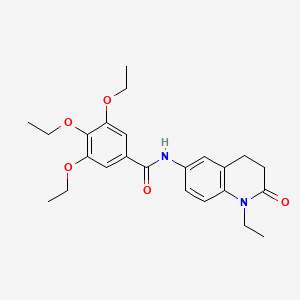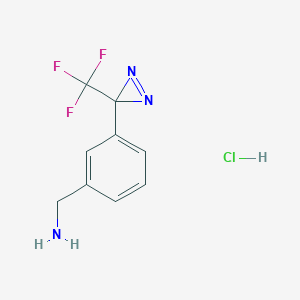
3,4,5-トリエトキシ-N-(1-エチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . It also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in bioactive molecules, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline group via an ether linkage. The tetrahydroquinoline group would contain a secondary amine and a ketone, while the benzamide group would contain an amide functional group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The secondary amine in the tetrahydroquinoline could potentially undergo reactions such as alkylation .作用機序
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to interact with their targets, leading to inhibition or activation of these proteins, which can result in various biological effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown diverse bioactivity effects, including notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
実験室実験の利点と制限
3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for laboratory experiments, including its relatively low cost and ease of synthesis. Additionally, 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One area of interest is the development of new synthetic methods for 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide that could improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for different therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and to identify potential new therapeutic targets for this compound.
合成法
3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized through a multi-step process that involves the coupling of 3,4,5-triethoxybenzoic acid with 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, followed by the reaction with thionyl chloride and benzoyl chloride. The final product is obtained by purification through column chromatography.
科学的研究の応用
抗がん作用
“3,4,5-トリエトキシ-N-(1-エチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-イル)ベンズアミド”の分子構造に存在するトリメトキシフェニル(TMP)基を含む化合物は、顕著な抗がん作用を示しています . これらの化合物は、チューブリン、熱ショックタンパク質90(Hsp90)、チオレドキシンレダクターゼ(TrxR)、ヒストンリジン特異的脱メチル化酵素1(HLSD1)、アクチビン受容体様キナーゼ2(ALK2)、P-糖タンパク質(P-gp)、および血小板由来成長因子受容体βを効果的に阻害します .
抗真菌および抗菌特性
TMPを有する特定の化合物は、ヘリコバクター・ピロリや結核菌に対する活性など、有望な抗真菌および抗菌特性を示しています .
抗ウイルス活性
TMPベースの化合物の抗ウイルス活性に関する報告があり、後天性免疫不全症候群(AIDS)ウイルス、C型肝炎ウイルス、インフルエンザウイルスなどのウイルスに対して潜在的な効果が期待されています .
抗寄生虫薬
TMPファーマコフォアを含む化合物は、リーシュマニア、マラリア、トリパノソーマに対して著しい効果を示しており、抗寄生虫薬としての可能性を示唆しています .
抗炎症、抗アルツハイマー、抗うつ、および抗片頭痛特性
これらの化合物は、抗炎症、抗アルツハイマー、抗うつ、および抗片頭痛特性に関連しており、治療範囲を拡大しています .
MCF-7およびA549細胞株に対する抗がん活性
一連の新規な3,4,5-トリメトキシシンナムアミド-テザー1,2,3-トリアゾール誘導体を調製し、MCF-7およびA549細胞株に対するインビトロ抗がん活性をスクリーニングしました . 試験された化合物のほとんどは、両方の癌細胞株に対して顕著な活性を示しました .
特性
IUPAC Name |
3,4,5-triethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-26-19-11-10-18(13-16(19)9-12-22(26)27)25-24(28)17-14-20(29-6-2)23(31-8-4)21(15-17)30-7-3/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRYQBNAVGJZBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)
![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2412020.png)
![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)](/img/structure/B2412025.png)
![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)